2,4,5-Trichlorobenzonitrile
Overview
Description
2,4,5-Trichlorobenzonitrile is a useful research compound. Its molecular formula is C7H2Cl3N and its molecular weight is 206.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Vibrational Spectroscopy Studies
2,4,6-Trichlorobenzonitrile, a related compound, has been the subject of vibrational spectroscopy studies. These studies involve measuring infrared and Raman spectra to understand the molecular structure and behavior of the compound, particularly in different states such as solid and solution. Such research is fundamental in understanding the physical and chemical properties of these types of chemicals (J. Faniran, 1975).
Nuclear Quadrupole Resonances
Research has also been conducted on nuclear quadrupole resonances (NQR) of 2,4,6-Trichlorobenzonitrile, investigating the resonances resulting from nitrogen and chlorine nuclei. This type of study is crucial for understanding the electronic environment and molecular dynamics of the compound, providing insights that are important for both fundamental chemistry and potential practical applications (H. Negita, K. Shibata, T. Kubo, 1975).
Environmental Applications
2,4,5-Trichlorophenoxy acetic acid, closely related to 2,4,5-Trichlorobenzonitrile, has been studied in environmental contexts. Its adsorption behavior on surfaces like poly-o-toluidine Zr(IV) phosphate has been examined. This research is important for developing methods to remove such compounds from the environment, particularly in water treatment and pollution control applications (A. Khan, T. Akhtar, 2011).
Molecular Structure Analysis
The molecular structures of compounds similar to this compound, like 2,4,6-trichlorophenylisonitrile and 2,4,6-trichlorobenzonitrile, have been analyzed. Such studies focus on understanding the atomic and molecular configurations, which is crucial for predicting and manipulating the chemical behavior of these compounds in various applications (Pink, Britton, Noland, Pinnow, 2000)).
Biodegradation Studies
Research on the biodegradation of similar compounds, such as 2,4,5-trichlorophenoxyacetic acid, is also significant. Understanding how these compounds can be broken down by microorganisms is vital for environmental management and pollution remediation. This includes the development of strains capable of degrading these compounds, which can be crucial for treating contaminated sites (S. Kellogg, D. K. Chatterjee, A. Chakrabarty, 1981)).
Mechanism of Action
Target of Action
2,4,5-Trichlorobenzonitrile is an organic compound that has been shown to have high activity against saprophytes and amide-producing bacteria such as Pseudomonas aeruginosa . It also exhibits activity against nematodes . These organisms are the primary targets of this compound.
Mode of Action
It is known that the compound interferes with the ability of the target organisms to produce proteins and other vital compounds needed for metabolism . This interference inhibits their growth and eventually leads to their death.
Pharmacokinetics
It is known that the compound is soluble in most organic solvents , which suggests that it may be readily absorbed and distributed in the environment. The impact of these properties on the bioavailability of this compound is currently unknown.
Result of Action
The primary result of the action of this compound is the inhibition of growth and eventual death of its target organisms . On a molecular level, this is achieved through the disruption of protein synthesis and other metabolic processes. On a cellular level, the compound’s action leads to impaired function and eventual death of the cells of the target organisms.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in organic solvents suggests that its action may be affected by the presence of such solvents in the environment Additionally, factors such as temperature, pH, and the presence of other chemicals could potentially influence the compound’s action.
Safety and Hazards
2,4,5-Trichlorobenzonitrile is classified under the GHS07 hazard class . It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Biochemical Analysis
Molecular Mechanism
It is unclear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .
Metabolic Pathways
Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .
Properties
IUPAC Name |
2,4,5-trichlorobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3N/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUDTFWVYQOOFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60215951 | |
Record name | Benzonitrile, 2,4,5-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60215951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6575-04-8 | |
Record name | Benzonitrile, 2,4,5-trichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006575048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzonitrile, 2,4,5-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60215951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.